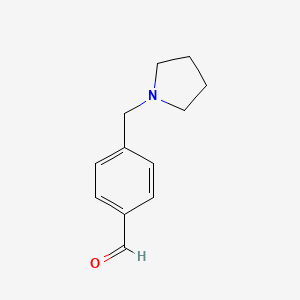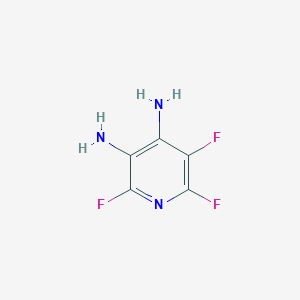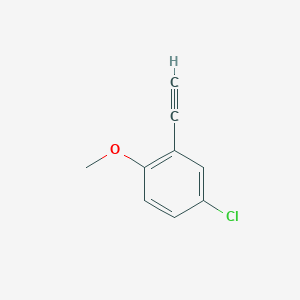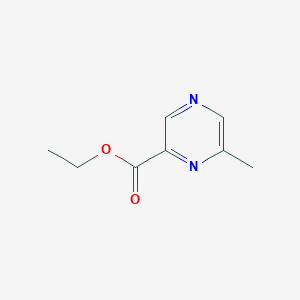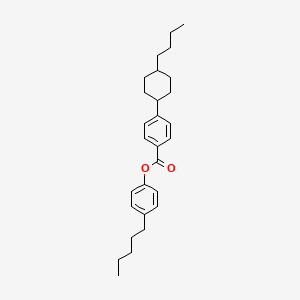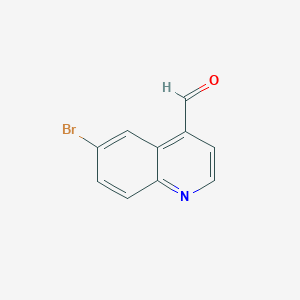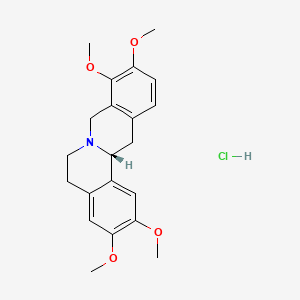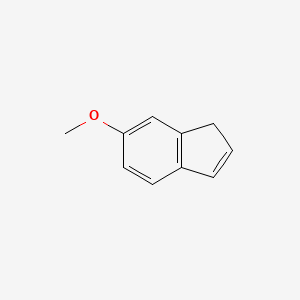
6-Methoxy-1H-indene
Overview
Description
6-Methoxy-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxy group at the sixth position of the indene structure introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2,3-dihydro-1H-inden-1-one.
Cyanation and Reduction: The compound undergoes cyanation followed by reduction using sodium borohydride (NaBH4).
Hydrogenation: The final step involves hydrogenation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-indene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 6-Methoxy-2,3-dihydro-1H-indene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indene involves its interaction with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Indene: The parent compound without the methoxy group.
6-Hydroxy-1H-indene: Similar structure with a hydroxyl group instead of a methoxy group.
6-Methyl-1H-indene: Similar structure with a methyl group instead of a methoxy group.
Comparison:
6-Methoxy-1H-indene vs. Indene: The methoxy group in this compound increases its electron-donating ability, making it more reactive in electrophilic substitution reactions.
This compound vs. 6-Hydroxy-1H-indene: The methoxy group is less reactive than the hydroxyl group, leading to different reactivity patterns and biological activities.
This compound vs. 6-Methyl-1H-indene: The methoxy group introduces oxygen, which can participate in hydrogen bonding and other interactions, unlike the methyl group.
Properties
IUPAC Name |
6-methoxy-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZFDDFOXBWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623007 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-08-7 | |
| Record name | 6-Methoxy-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



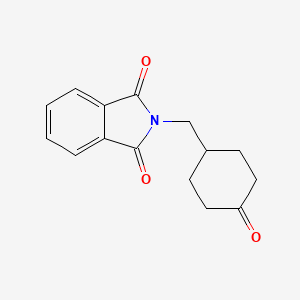
![2-[4-(2-Ethylhexyl)phenoxy]ethanol](/img/structure/B1602905.png)
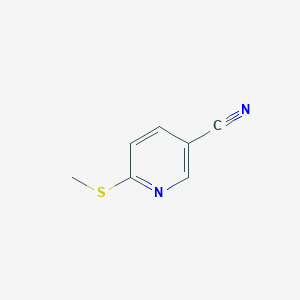
![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)
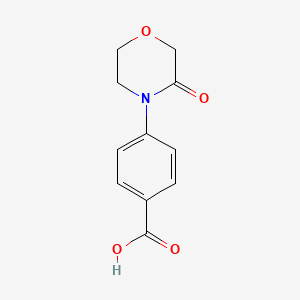
![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
